molecular formula C17H25N3O4 B2926208 Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate CAS No. 2097893-49-5

Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2926208
CAS No.: 2097893-49-5
M. Wt: 335.404
InChI Key: MJZCTVYVQBNXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound characterized by a central piperidine ring substituted at the 3-position with a 4,6-dimethylpyrimidin-2-yloxy group. The molecule also features a 4-oxobutanoate ethyl ester moiety, which contributes to its polar and reactive properties.

Properties

IUPAC Name

ethyl 4-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-4-23-16(22)8-7-15(21)20-9-5-6-14(11-20)24-17-18-12(2)10-13(3)19-17/h10,14H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZCTVYVQBNXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines, followed by cyclization.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrimidine derivative with piperidine under suitable conditions.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrimidine moieties can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit collagen prolyl 4-hydroxylases, leading to reduced collagen synthesis and anti-fibrotic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Variations and Implications

Heterocyclic Substituents: The target compound features a 4,6-dimethylpyrimidin-2-yloxy group, which introduces a pyrimidine ring with electron-donating methyl groups. The thiadiazole ring in incorporates sulfur, increasing lipophilicity and enabling π-π stacking with aromatic residues in biological targets.

Positional Isomerism :

  • The target compound’s substituent is at the 3-position of piperidine , whereas analogs like and have substitutions at the 4-position . This positional difference may influence conformational flexibility and steric interactions in molecular recognition processes.

Linkage Diversity: The thioether linkage in (pyridin-2-ylthio) contrasts with the ether linkage in the target compound. Thioethers are more resistant to oxidative degradation but may reduce hydrogen-bonding capacity compared to ethers.

Molecular Weight and Complexity :

  • The thiadiazole-containing analog has the highest molecular weight (403.5 g/mol) due to the bulky 2-methoxyphenyl group, which may impact pharmacokinetic properties like membrane permeability.

Theoretical Implications for Bioactivity

While experimental data on these compounds’ biological activity are absent in the provided evidence, structural comparisons suggest:

  • The target compound’s pyrimidine ring could interact with purine-binding pockets in enzymes (e.g., kinases), leveraging its planar structure and methyl groups for hydrophobic interactions.
  • The cyano group in might act as a hydrogen-bond acceptor or participate in click chemistry for further derivatization.
  • The thiadiazole moiety in may confer metabolic stability due to sulfur’s resistance to cytochrome P450 oxidation.

Biological Activity

Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a pyrimidine moiety, and an ester functional group. Its molecular formula is C15H20N2O4C_{15}H_{20}N_2O_4, and it has a molecular weight of 284.33 g/mol. The presence of the pyrimidine ring is particularly significant as it is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that compounds containing piperidine and pyrimidine derivatives can modulate enzyme activity and receptor binding, influencing various biochemical pathways.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, making it a candidate for further research in the development of antimicrobial agents.
  • Anti-inflammatory Properties : this compound has also been investigated for its potential anti-inflammatory effects. In vitro studies indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation.
  • Immunomodulatory Effects : Recent studies have highlighted the immunomodulatory potential of similar compounds. This compound may enhance immune responses, which could be beneficial in treating immunocompromised conditions.

Study 1: Antimicrobial Efficacy

A study published in the International Journal of Biology and Chemistry evaluated the antimicrobial activity of various piperidine derivatives, including those structurally similar to this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria .

Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its ability to modulate inflammatory responses in vitro. The study found that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in cultured macrophages, suggesting a potential mechanism for its anti-inflammatory effects .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
ImmunomodulatoryPotential to enhance immune responses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.